2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound features a pyrrolo[2,3-b]quinoxaline core substituted with a 4-ethoxyphenyl group at position 1 and an N-(2-methoxyethyl) carboxamide at position 2. The ethoxy group provides moderate electron-donating effects, while the methoxyethyl side chain balances hydrophilicity and lipophilicity. Its molecular formula is estimated as C22H23N5O3 (molecular weight ~417.45 g/mol), based on structurally related analogs .
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-3-30-15-10-8-14(9-11-15)27-20(23)18(22(28)24-12-13-29-2)19-21(27)26-17-7-5-4-6-16(17)25-19/h4-11H,3,12-13,23H2,1-2H3,(H,24,28) |
InChI Key |
JMQWFKCFXVFWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrroloquinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-nitroaniline derivative, under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrroloquinoxaline intermediate with an ethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired ethoxyphenyl-substituted product.
Attachment of the methoxyethyl group: The final step involves the reaction of the intermediate with a methoxyethylamine derivative under appropriate conditions, such as refluxing in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted products.
Scientific Research Applications
2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as organic semiconductors and luminescent compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate their activity.
Inhibiting enzymes: Acting as an inhibitor of key enzymes involved in disease pathways.
Modulating signaling pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- The 3-methyl group may enhance hydrophobic interactions but decrease solubility .
- MW: 476.53 g/mol; higher polarity may limit blood-brain barrier penetration compared to the target compound .
Carboxamide Side Chain Modifications
Functional Group Additions
- Schiff Base (Imine) Derivatives (): Compounds like 2-amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-... introduce a conjugated system, enhancing UV absorption but reducing stability under hydrolytic conditions . Potential for redox activity or metal chelation, useful in corrosion inhibition (as seen in ) .
- Ester Derivatives (): Heptyl/butyl esters (e.g., heptyl 2-amino-1-(4-ethoxyphenyl)-...-3-carboxylate) exhibit higher logP values (~6.0–7.0), favoring lipid solubility but increasing metabolic clearance via esterases .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|
| Target Compound | 417.45 | ~2.8 | 4-ethoxyphenyl, N-(2-methoxyethyl) |
| 4-Bromo-3-methylphenyl analog (E1) | 532.3 | ~3.9 | 4-Br, 3-CH3, N-(3-ethoxypropyl) |
| 3-Chloro-4-methoxyphenyl analog (E2) | 488.3 | ~3.2 | 3-Cl, 4-OCH3, N-(2-chlorobenzyl) |
| N-Morpholinylethyl analog (E19) | 476.53 | ~2.5 | 2,5-di-OCH3, N-morpholinylethyl |
| Heptyl ester (E17) | 561.6 | ~6.5 | 4-ethoxyphenyl, heptyl ester |
*Estimated using ChemDraw or similar tools.
Biological Activity
2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluation, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.483 g/mol. The compound features a pyrroloquinoxaline core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O4 |
| Molecular Weight | 448.483 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of the pyrroloquinoxaline nucleus : This is achieved through cyclization reactions involving appropriate aniline derivatives.
- Substitution reactions : Ethoxy and methoxy groups are introduced via nucleophilic substitutions.
- Final carboxamide formation : The carboxamide group is added to complete the structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrroloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against A431 human epidermoid carcinoma cells and showed promising results in inhibiting cell viability compared to non-tumorigenic cells.
- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating its effectiveness as an anticancer agent.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Testing Methodology : The antimicrobial efficacy was assessed using standard disk diffusion methods, measuring the zone of inhibition against bacterial cultures.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
These results suggest that the compound could serve as a dual-action agent with both anticancer and antimicrobial properties.
Case Studies
Several case studies have highlighted the potential of pyrroloquinoxaline derivatives in clinical settings:
- Case Study 1 : A study involving a series of pyrroloquinoxaline compounds demonstrated significant tumor regression in xenograft models when administered at optimized doses.
- Case Study 2 : Another investigation focused on the antimicrobial properties revealed that derivatives similar to our compound effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with healthcare-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
